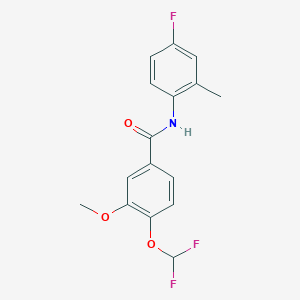![molecular formula C17H17FN6O3 B279867 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]acetamide](/img/structure/B279867.png)
2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of pyrazole derivatives and has shown promising results in various studies.
作用機序
The mechanism of action of 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]acetamide involves the inhibition of various enzymes and pathways involved in cancer growth, inflammation, and neurodegeneration. It inhibits the activity of histone deacetylases (HDACs) that play a crucial role in the regulation of gene expression and cell growth. It also inhibits the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) that are involved in the production of pro-inflammatory cytokines. It further inhibits the activity of monoamine oxidase (MAO) that is involved in the breakdown of neurotransmitters in the brain.
Biochemical and Physiological Effects:
2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]acetamide has various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade. It also inhibits angiogenesis by inhibiting the activity of vascular endothelial growth factor (VEGF). It further reduces oxidative stress and inflammation in the brain by increasing the levels of antioxidant enzymes and reducing the levels of pro-inflammatory cytokines.
実験室実験の利点と制限
2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]acetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has demonstrated promising results in various studies. However, it also has some limitations, such as its low solubility in water, which may affect its bioavailability and efficacy. Its potential toxicity and side effects also need to be evaluated before its clinical application.
将来の方向性
There are several future directions for the research on 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]acetamide. One direction is to explore its potential therapeutic applications in other diseases such as diabetes and cardiovascular diseases. Another direction is to optimize its chemical structure to enhance its efficacy and reduce its toxicity. Furthermore, its pharmacokinetics and pharmacodynamics need to be studied in detail to understand its mechanism of action and optimize its dosing regimen. Finally, its clinical efficacy and safety need to be evaluated in human trials to determine its potential as a therapeutic agent.
合成法
The synthesis of 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]acetamide involves the reaction of 3,5-dimethyl-4-nitro-1H-pyrazole-1-carboxylic acid with 1-(2-fluorobenzyl)-3-(pyrazol-1-yl)acetone in the presence of a suitable coupling agent and a base. The reaction is carried out in a solvent such as dichloromethane or acetonitrile, and the product is obtained after purification by column chromatography.
科学的研究の応用
2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]acetamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. It has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also demonstrated anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, it has shown neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
分子式 |
C17H17FN6O3 |
|---|---|
分子量 |
372.4 g/mol |
IUPAC名 |
2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-[1-[(2-fluorophenyl)methyl]pyrazol-3-yl]acetamide |
InChI |
InChI=1S/C17H17FN6O3/c1-11-17(24(26)27)12(2)23(20-11)10-16(25)19-15-7-8-22(21-15)9-13-5-3-4-6-14(13)18/h3-8H,9-10H2,1-2H3,(H,19,21,25) |
InChIキー |
LREWEEUTLJXHBK-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CC(=O)NC2=NN(C=C2)CC3=CC=CC=C3F)C)[N+](=O)[O-] |
正規SMILES |
CC1=C(C(=NN1CC(=O)NC2=NN(C=C2)CC3=CC=CC=C3F)C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{4-[3-(4-bromo-1H-pyrazol-1-yl)propanoyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B279784.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B279786.png)
![3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4-methyl-2-pyridinyl)propanamide](/img/structure/B279787.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B279788.png)
![5,7-bis(difluoromethyl)-N-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279789.png)

![5,7-bis(difluoromethyl)-N-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279794.png)

![1-(difluoromethyl)-N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B279796.png)

![N-(3-chlorophenyl)-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B279799.png)
![6-(2-chloroethyl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279802.png)
![6-(2-chloroethyl)-N-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279803.png)
![6-(2-chloroethyl)-N-(tetrahydro-2-furanylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279804.png)